molecular formula C14H22O B13785424 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one CAS No. 68480-24-0

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one

Cat. No.: B13785424
CAS No.: 68480-24-0
M. Wt: 206.32 g/mol
InChI Key: YZZSBPWKVIUTHA-VOTSOKGWSA-N
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Description

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclopentene ring with three methyl groups and a hexenone chain. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentene ring, followed by the introduction of the hexenone chain through a series of reactions such as alkylation and oxidation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halides or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol: This compound is structurally similar but contains an alcohol group instead of a ketone.

    3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Another related compound with a different chain length and functional groups.

Uniqueness

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-one is unique due to its specific combination of a cyclopentene ring and a hexenone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

68480-24-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-one

InChI

InChI=1S/C14H22O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6-7,9,12H,5,8,10H2,1-4H3/b7-6+

InChI Key

YZZSBPWKVIUTHA-VOTSOKGWSA-N

Isomeric SMILES

CCC(=O)C/C=C/C1CC=C(C1(C)C)C

Canonical SMILES

CCC(=O)CC=CC1CC=C(C1(C)C)C

Origin of Product

United States

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